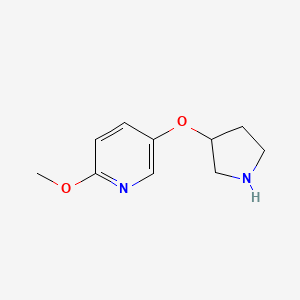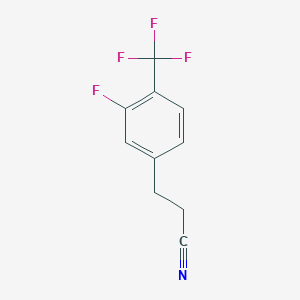![molecular formula C9H5ClF4O B13595034 Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. Its molecular formula is C9H4ClF5O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves multiple steps, including halogenation and Friedel-Crafts acylation. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The aromatic ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
EAS Reactions: Substituted aromatic compounds with various functional groups.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the chloro group.
Oxidation and Reduction: Carboxylic acids and alcohols, respectively.
Aplicaciones Científicas De Investigación
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
- 2-Chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Uniqueness
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H5ClF4O |
|---|---|
Peso molecular |
240.58 g/mol |
Nombre IUPAC |
2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 |
Clave InChI |
VARUOJRCGORAKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

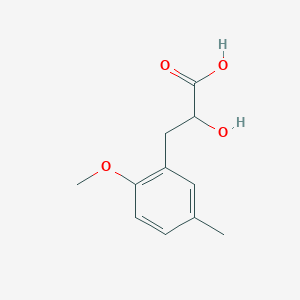
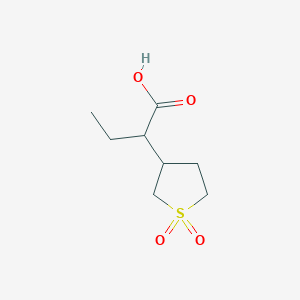
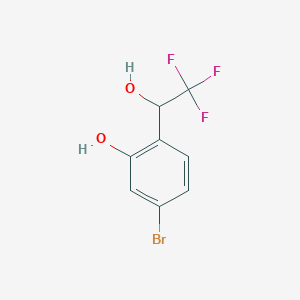
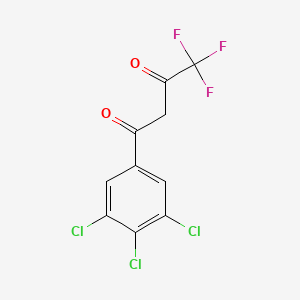

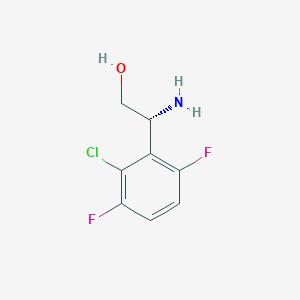
![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)


![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
